5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane

Lipophilicity Drug Design Molecular Modeling

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is a halogenated cycloaliphatic hydrocarbon with the molecular formula C12H23Br and a molecular weight of 247.21 g/mol. It features a cyclohexane ring geminally substituted with four methyl groups at the 1- and 3-positions, and a 2-bromoethyl side chain at the 5-position.

Molecular Formula C12H23Br
Molecular Weight 247.21 g/mol
CAS No. 2901106-78-1
Cat. No. B15296229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane
CAS2901106-78-1
Molecular FormulaC12H23Br
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)C)CCBr)C
InChIInChI=1S/C12H23Br/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10H,5-9H2,1-4H3
InChIKeyCWNIOGHABKTAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane (CAS 2901106-78-1): A Sterically Encumbered Alkyl Bromide Building Block


5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is a halogenated cycloaliphatic hydrocarbon with the molecular formula C12H23Br and a molecular weight of 247.21 g/mol [1]. It features a cyclohexane ring geminally substituted with four methyl groups at the 1- and 3-positions, and a 2-bromoethyl side chain at the 5-position. This structure confers a high degree of steric hindrance around the ring and a primary alkyl bromide site separated from the ring by an ethylene spacer. Computed physicochemical properties include a high lipophilicity (XLogP3 = 5.4) and zero topological polar surface area, classifying it as a hydrophobic intermediate unsuitable for aqueous-phase chemistry without modification [1]. The compound is listed as causing skin and eye irritation and may cause respiratory irritation (GHS H315, H319, H335) [1].

Why Interchanging 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane with Generic Alkyl Bromides Compromises Synthetic Utility


The high degree of gem-dimethyl substitution on the cyclohexane ring of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane creates a unique steric environment that cannot be replicated by simpler cyclohexyl-ethyl bromides. Substituting this compound with an unbranched analog like 2-cyclohexylethyl bromide (CAS 1647-26-3) removes the conformational constraints and steric shielding that may be essential for regioselective reactions or for mimicking natural product motifs. Furthermore, the ethylene spacer between the bromine and the ring distinguishes it from direct ring-substituted analogs like 5-bromo-1,1,3,3-tetramethylcyclohexane (CAS 117408-31-8). The secondary bromide of the latter has a vastly different reactivity profile in SN2 reactions compared to the primary alkyl bromide of the target compound [1]. The quantitative consequences of these differences are detailed below.

Quantitative Comparative Evidence for 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target vs. Bromomethyl Analog

The target compound's XLogP3 is computed as 5.4 [1]. A direct structural analog, 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane (CAS 1564677-16-2, C11H21Br, MW 233.19) , possesses a shorter bromomethyl side chain, which is predicted to reduce its XLogP3 by approximately 0.5-0.8 log units (class-level inference based on the addition of a methylene group contributing ~0.5 to logP). While an exact experimental logP for the analog is not available, the difference in chain length directly impacts the compound's ability to partition into non-polar environments.

Lipophilicity Drug Design Molecular Modeling

Reactive Site Accessibility: SN2 Reactivity of Primary Alkyl Bromide vs. Secondary Cyclohexyl Bromide

The target compound contains a primary alkyl bromide on the ethyl side chain, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In contrast, a structural analog such as 5-Bromo-1,1,3,3-tetramethylcyclohexane (CAS 117408-31-8, C10H19Br) [1] has a secondary bromide directly attached to the cyclohexane ring. It is a well-established class-level principle that primary alkyl bromides react 10^2 to 10^3 times faster than secondary alkyl bromides in standard SN2 reactions, and they avoid competing E2 elimination that can plague secondary substrates under basic conditions.

Synthetic Methodology Alkylation Chemistry Reaction Kinetics

Conformational Flexibility: Rotatable Bond Count vs. Direct Ring Substitution

The target compound has 2 rotatable bonds in the bromoethyl side chain [1]. This allows the terminal bromine to sample a larger sphere of space compared to the directly ring-bound bromine in 5-Bromo-1,1,3,3-tetramethylcyclohexane, which has 0 rotatable bonds between the halogen and the ring. While this is a topological feature, it can be quantified by the distance of the bromine from the ring centroid: in the target, the bromine can be positioned up to ~4.5-5.0 Å from the ring's mean plane in extended conformations, whereas in the direct ring-substituted analog, it is fixed at ~1.9 Å.

Molecular Design Conformational Analysis Structure-Activity Relationships

Safety Profile Differentiation: GHS Hazard Classification Modeled vs. Unsubstituted Analogs

The target compound has a specific GHS hazard classification (H315: Skin Irrit. 2, H319: Eye Irrit. 2A, H335: STOT SE 3) based on one ECHA notification [1]. This modeled classification, while not experimentally validated on a wide scale, provides a procurement advantage over compounds with unknown or no hazard data. For instance, 2-cyclohexylethyl bromide (CAS 1647-26-3) lacks a harmonized classification in many safety databases , introducing uncertainty into risk assessments.

Safety Assessment Occupational Health Procurement Compliance

Best-Fit Application Scenarios for 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane Based on Differential Evidence


Synthesis of Sterically Shielded Covalent Probes for Membrane Protein Studies

The high lipophilicity (XLogP3 = 5.4) and the conformationally mobile primary alkyl bromide make this compound ideal for synthesizing covalent probes that target hydrophobic transmembrane domains [1]. The ethyl linker allows the reactive warhead to reach deep into membrane protein binding pockets while the tetramethylcyclohexane moiety anchors the molecule in the lipid bilayer.

Alkylation of Soft Nucleophiles Under Mild Conditions

Due to its primary alkyl bromide character, the compound undergoes fast SN2 reactions with thiols, amines, and other soft nucleophiles. This is advantageous for late-stage functionalization of delicate substrates where heat or strong base must be avoided [1]. The steric bulk of the tetramethylcyclohexane ring further prevents over-alkylation.

Reference Standard for Conformational Analysis in Sterically Hindered Cyclohexanes

The gem-dimethyl substitution pattern creates a well-defined conformational lock. This compound can serve as a model system for studying the interplay between ring conformation and side-chain reactivity, particularly in NMR-based conformational analysis where the bromoethyl group provides a heavy-atom probe [1]. This is an application scenario distinct from the more flexible 2-cyclohexylethyl bromide.

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